molecular formula C20H15FN4O2S B10812194 N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B10812194
M. Wt: 394.4 g/mol
InChI Key: LATKYOLYCNQUGX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a triazole-based acetamide derivative synthesized via alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with chloroacetamides in the presence of KOH . This compound exhibits significant anti-exudative activity (AEA) in rodent models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The fluorine substituent at the 4-position of the phenyl ring enhances its biological efficacy, as demonstrated in structure-activity relationship (SAR) studies . Physicochemical characterization includes NMR spectral data (1H and 13C) confirming the thioether linkage and furan-triazole core .

Properties

Molecular Formula

C20H15FN4O2S

Molecular Weight

394.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H15FN4O2S/c21-14-8-10-15(11-9-14)22-18(26)13-28-20-24-23-19(17-7-4-12-27-17)25(20)16-5-2-1-3-6-16/h1-12H,13H2,(H,22,26)

InChI Key

LATKYOLYCNQUGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CO4

Origin of Product

United States

Biological Activity

N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological properties, including antimicrobial, antifungal, and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H15FN4O2SC_{20}H_{15}FN_{4}O_{2}S and a molecular weight of approximately 394.42 g/mol. Its structure comprises a 4-fluorophenyl group linked to a triazole moiety via a sulfanyl group to an acetamide functional group. This combination of functional groups is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound may inhibit various bacterial strains through mechanisms involving enzyme inhibition and disruption of cellular processes.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)Mechanism of Action
Triazole AE. coli, S. aureus5 µg/mLEnzyme inhibition
Triazole BP. aeruginosa10 µg/mLCell wall disruption
N-(4-fluorophenyl)-2-[...]Various (to be determined)TBDTBD

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Studies have shown that similar compounds can inhibit the growth of fungal pathogens by interfering with ergosterol synthesis, a critical component of fungal cell membranes. The specific activity of N-(4-fluorophenyl)-2-[...] against various fungal strains remains to be fully characterized.

Anticancer Activity

The anticancer potential of N-(4-fluorophenyl)-2-[...] is particularly noteworthy. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation through various pathways.

Case Study: Anticancer Efficacy

In a study examining the effects of triazole derivatives on cancer cell lines, N-(4-fluorophenyl)-2-[...] showed promising results:

  • Cell Lines Tested : A549 (lung adenocarcinoma), MCF7 (breast cancer)
  • IC50 Values :
    • A549: 12 µM
    • MCF7: 15 µM
  • Mechanism : Induction of apoptosis via caspase activation.

Mechanistic Insights

The biological activities of N-(4-fluorophenyl)-2-[...] can be attributed to its ability to interact with specific enzymes and cellular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Apoptosis Induction : The presence of the triazole moiety may facilitate interactions with proteins involved in apoptosis signaling pathways.

Scientific Research Applications

Antimicrobial Activity

N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide has shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens. For instance, derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Data Table: Antimicrobial Activity

Activity TypeTarget PathogenMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm

Antitumor Activity

The compound's structure suggests potential antitumor activity. Studies on related compounds indicate that modifications in the phenyl and triazole groups enhance cytotoxic effects against various cancer cell lines. For example, compounds with naphthalene rings have shown significant growth inhibition in HT29 colon cancer cells .

Data Table: Antitumor Activity

Activity TypeCell LineIC50 (μg/mL)Notes
AntitumorHT29 (Colon Cancer)< 1.98Significant growth inhibition
AntitumorJurkat T Cells< 1.61Enhanced by electron-donating groups

Antitubercular Applications

Recent studies have focused on the compound's potential as an antitubercular agent. The structural features of this compound may contribute to its efficacy against Mycobacterium tuberculosis. The compound has been evaluated for its activity using microdilution methods, showing promising results that warrant further investigation .

Case Studies

  • Antimicrobial Evaluation : A study evaluated derivatives similar to this compound for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features contributed to enhanced antibacterial activity.
  • Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was critical for enhancing cytotoxicity, suggesting that the fluorophenyl and triazole groups could similarly influence the compound's antitumor properties.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring is highly reactive toward oxidizing agents. For example:

FuranKMnO4/H+Furan-2,3-dione\text{Furan} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Furan-2,3-dione}

This reaction can alter the compound’s electronic properties and biological activity by introducing ketone functionalities.

Oxidation Target Reagents/Conditions Product
Furan ringKMnO₄, acidic conditionsFuran-2,3-dione derivative
Sulfanyl groupH₂O₂, mild conditionsSulfoxide (C–S=O)

Reduction Reactions

The triazole ring and acetamide group are reducible under specific conditions:

  • Triazole reduction :

    TriazoleLiAlH4Dihydrotriazole\text{Triazole} \xrightarrow{\text{LiAlH}_4} \text{Dihydrotriazole}

    This generates intermediates useful for further functionalization.

  • Acetamide reduction :

    AcetamideNaBH4Amine\text{Acetamide} \xrightarrow{\text{NaBH}_4} \text{Amine}
Reduction Target Reagents Product
Triazole ringLiAlH₄Dihydrotriazole
AcetamideNaBH₄Ethylamine derivative

Nucleophilic Substitution

The sulfanyl group and fluorophenyl ring participate in substitution reactions:

  • Sulfanyl displacement :

    C–S–R+NuC–Nu + R–S\text{C–S–R} + \text{Nu}^- \rightarrow \text{C–Nu + R–S}^-

    Nucleophiles (e.g., amines, thiols) replace the sulfanyl group under basic conditions.

  • Fluorophenyl ring substitution :
    Fluorine’s electron-withdrawing nature directs electrophilic substitution to the meta position.

Derivatization for Bioactivity Enhancement

Modifications at the triazole and furan rings are common strategies:

  • Alkylation of triazole : Enhances lipophilicity for improved membrane permeability.

  • Furan ring functionalization : Introduces electron-donating groups to modulate electronic effects.

Modification Site Reaction Biological Impact
Triazole N-alkylationAlkyl halidesIncreased cytotoxicity
Furan C-5 substitutionNitrationEnhanced antimicrobial activity

Triazole Ring Reactivity

The 1,2,4-triazole ring participates in tautomerism, influencing its interaction with biological targets:

1H-Triazole4H-Triazole\text{1H-Triazole} \rightleftharpoons \text{4H-Triazole}

This equilibrium affects binding affinity to enzymes like CYP450 .

Sulfanyl-Acetamide Hydrolysis

Under acidic or enzymatic conditions, the acetamide group hydrolyzes to form a carboxylic acid:

R–CO–NH–R’H3O+R–COOH + NH2R’\text{R–CO–NH–R'} \xrightarrow{\text{H}_3\text{O}^+} \text{R–COOH + NH}_2\text{R'}

This reaction is critical for prodrug activation.

Stability and Degradation

The compound undergoes photodegradation via furan ring cleavage and sulfanyl oxidation. Storage under inert conditions (N₂ atmosphere, dark) is recommended to minimize decomposition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazol-3-yl sulfanyl acetamides , where variations in substituents influence activity and properties. Key comparisons include:

Compound Name Substituents Biological Activity Key Findings Reference
N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide 4-fluorophenyl, furan-2-yl, phenyl Anti-exudative (AEA) 10 mg/kg dose efficacy; fluorine enhances activity
N-(2-fluorophenyl)-2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide 2-fluorophenyl, 4-methylphenyl, methyl Not explicitly reported Structural analog with substituent positional changes; no activity data
N-(3-chloro-4-fluorophenyl)-2-[[4-ethyl-5-(pyridin-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide 3-chloro-4-fluorophenyl, pyridin-2-yl, ethyl Likely ion channel modulation (based on similar compounds) Pyridine substitution may target neurological pathways
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethylphenyl, pyridin-3-yl, ethyl Orco agonist (olfactory receptor) Used in insect behavior studies; divergent biological target
KA3 (N-substituted aryl-2-({4-[(substituted aryl)methyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl}sulfanyl)acetamide) Pyridin-4-yl, substituted aryl Antimicrobial, antioxidant Electron-withdrawing groups enhance activity; MIC values against E. coli and S. aureus

Physicochemical Properties

  • Melting Points : The main compound’s derivatives exhibit melting points >200°C, consistent with crystalline triazole cores . Analogues with bulkier substituents (e.g., 4-phenylthiazole in ) show higher melting points (up to 274°C) due to increased molecular rigidity .
  • Solubility : The furan and triazole moieties in the main compound likely confer moderate solubility in polar solvents, whereas pyridinyl substituents (e.g., KA3) improve water solubility .

Preparation Methods

Core Triazole Ring Formation

The 1,2,4-triazole scaffold is synthesized via cyclocondensation reactions. A common approach involves reacting thiourea derivatives with hydrazine hydrate under acidic conditions. For example, 4-phenyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is prepared by cyclizing 1-(furan-2-carbonyl)thiosemicarbazide with phenylhydrazine in ethanol at reflux (80°C, 6–8 hours) . The thiol group at the 3rd position of the triazole ring serves as the nucleophilic site for subsequent sulfanylacetamide coupling.

Key Reaction Conditions :

  • Solvent : Ethanol or aqueous ethanol (50–70% v/v).

  • Catalyst : Concentrated HCl (2–3 drops) to accelerate cyclization.

  • Yield : 65–72% after recrystallization from ethanol .

Sulfanylacetamide Coupling

The sulfanyl group is introduced via nucleophilic substitution between the triazole-thiol intermediate and N-(4-fluorophenyl)-2-chloroacetamide. This step requires alkaline conditions to deprotonate the thiol and activate the chloroacetamide.

Procedure :

  • Dissolve 4-phenyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (1.0 eq) in anhydrous DMF.

  • Add N-(4-fluorophenyl)-2-chloroacetamide (1.2 eq) and potassium carbonate (2.5 eq).

  • Stir at 25–30°C for 12–16 hours under nitrogen atmosphere .

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Optimization Insights :

  • Solvent Choice : DMF enhances reactivity compared to THF or DCM .

  • Base Selection : K₂CO₃ outperforms NaHCO₃ or Et₃N in minimizing side products .

  • Yield : 58–64% after purification .

Alternative Routes via Click Chemistry

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular approach to introduce the furan-2-yl group post-triazole formation.

Steps :

  • Synthesize 4-phenyl-4H-1,2,4-triazole-3-thiol propargyl ether via alkylation with propargyl bromide.

  • React with furan-2-yl azide under CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in DMF:H₂O (4:1) .

  • Couple with N-(4-fluorophenyl)-2-chloroacetamide as described in Section 2.

Advantages :

  • Enables late-stage diversification of the triazole ring.

  • Higher regioselectivity (>95% 1,4-disubstituted triazole) .

Industrial-Scale Production

Batch processes are scaled using continuous flow reactors to improve efficiency:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume100 mL500 L
Temperature ControlOil BathJacketed Reactor
PurificationColumn ChromatographyCrystallization
Yield60%68–72%

Key Modifications :

  • Automated Feed Systems : Precisely control reagent addition rates to minimize exothermic side reactions.

  • In-Line Analytics : HPLC monitors reaction progress, reducing batch inconsistencies .

Characterization and Quality Control

Spectroscopic Data :

  • 1H-NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.72–7.35 (m, 9H, Ar-H), 6.82 (d, J = 3.2 Hz, 1H, furan-H), 4.12 (s, 2H, SCH₂CO) .

  • IR (KBr) : 1652 cm⁻¹ (C=O), 1220 cm⁻¹ (C–S), 840 cm⁻¹ (C–F) .

  • LCMS (ESI+) : m/z 395.1 [M+H]+ (calc. 394.4) .

Purity Standards :

  • HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient): ≥98% purity.

  • Residual Solvents (GC-MS): <50 ppm DMF.

Challenges and Mitigation Strategies

Common Issues :

  • Low Coupling Efficiency : Caused by moisture-sensitive intermediates. Solved by rigorous drying of solvents and reagents.

  • Byproduct Formation : Over-alkylation at the triazole N1 position. Addressed using stoichiometric K₂CO₃ and controlled temperatures .

Environmental Considerations :

  • Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.

  • Recycle Cu catalysts via ion-exchange resins .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

Advanced: How can reaction parameters be optimized to improve synthetic yield and purity?

Methodological Answer:
The compound is synthesized via alkylation of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl) derivatives with substituted α-chloroacetamides in ethanol under alkaline conditions (e.g., K₂CO₃ or NaOH). Key steps include:

Alkylation: Reacting the triazole-thiol intermediate with N-(4-fluorophenyl)-α-chloroacetamide in ethanol at reflux.

Purification: Crystallization from ethanol or methanol yields white/light-yellow crystalline products with sharp melting points .

For optimization , variables include:

  • Solvent polarity: Ethanol balances reactivity and solubility.
  • Base selection: Stronger bases (e.g., NaOH) may accelerate alkylation but risk hydrolysis.
  • Temperature control: Reflux (70–80°C) ensures reaction completion without side products.
  • Stoichiometry: A 1:1.2 molar ratio of triazole-thiol to α-chloroacetamide minimizes unreacted starting material .

Basic: Which spectroscopic and crystallographic methods are used for structural characterization?

Advanced: How do crystallographic techniques resolve ambiguous structural features, such as tautomerism or disorder?

Methodological Answer:

  • Basic Techniques:
    • NMR: 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent connectivity (e.g., furan protons at δ 6.3–7.4 ppm, fluorophenyl signals at δ 7.1–7.8 ppm).
    • IR: Stretching vibrations for C=O (1650–1700 cm1^{-1}) and S–C (650–750 cm1^{-1}) validate functional groups .
  • Advanced Crystallography:
    • SHELX Suite: SHELXL refines high-resolution X-ray data to resolve disorder (e.g., triazole ring orientation) or twinning. For example, anisotropic displacement parameters distinguish fluorine atoms from noise .
    • Hydrogen Bonding Analysis: SHELXPRO maps intermolecular interactions (e.g., N–H···O bonds stabilizing crystal packing) .

Basic: What biological activities have been reported for this compound?

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Reported Activities:
    • Anti-exudative: 15/21 derivatives showed significant activity in a rat formalin-induced edema model, with 8 compounds outperforming sodium diclofenac .
    • Anti-inflammatory: Fluorine substitution at the phenyl ring enhances activity by increasing electronegativity and membrane permeability .

SAR-Driven Design:

  • Substituent Effects:

    PositionSubstituentActivity Trend
    Phenyl4-Fluoro↑↑ Bioactivity
    Acetamide2-Sulfanyl↑ Solubility
  • Rational Modifications:

    • Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at the phenyl ring to enhance receptor binding.
    • Replace furan with thiophene to assess π-stacking interactions .

Basic: How is anti-exudative activity evaluated in preclinical models?

Advanced: What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

  • Standard Assay:
    • Formalin-Induced Edema: Rats are injected with 1% formalin subcutaneously; paw volume is measured via digital plethysmometry at 0, 30, and 60 minutes post-treatment .
  • Data Contradictions:
    • Source Variability: Differences in animal strains or edema induction protocols (e.g., carrageenan vs. formalin) affect results.
    • Dose Optimization: Use dose-response curves (e.g., 10–100 mg/kg) to identify the therapeutic window.
    • Control Standardization: Compare against the same reference drug (e.g., diclofenac) across studies .

Basic: What computational methods predict the compound’s physicochemical properties?

Advanced: How do molecular docking studies elucidate its mechanism of action?

Methodological Answer:

  • Basic Predictions:
    • Lipinski’s Rule: SwissADME calculates molecular weight (<500 Da), LogP (<5), and hydrogen bond donors/acceptors to assess drug-likeness.
    • Solubility: QSPR models estimate aqueous solubility based on polar surface area (e.g., 80–100 Ų) .

Advanced Docking:

  • Target Identification: Dock against cyclooxygenase-2 (COX-2) or NF-κB using AutoDock Vina.
  • Key Interactions:
    • Fluorophenyl group forms halogen bonds with COX-2’s Tyr385.
    • Triazole-sulfanyl moiety interacts with hydrophobic pockets (e.g., Val349) .

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